(5-Bromo-1H-indol-7-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-1H-indol-7-YL)methanol: is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol . It is a derivative of indole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position and a hydroxymethyl group at the 7-position of the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1H-indol-7-YL)methanol typically involves the bromination of indole followed by the introduction of the hydroxymethyl group. One common method includes:
Bromination: Indole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane to introduce the bromine atom at the 5-position.
Hydroxymethylation: The brominated indole is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the 7-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Bromo-1H-indol-7-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of 5-bromo-1H-indole-7-carboxylic acid.
Reduction: Formation of 5-bromo-1H-indole-7-methanol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel pharmaceuticals and agrochemicals .
Biology:
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties .
Industry:
Mechanism of Action
The mechanism of action of (5-Bromo-1H-indol-7-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(5-Bromo-7-methyl-1H-indol-4-yl)methanol: Similar structure but with a methyl group at the 7-position instead of a hydroxymethyl group.
5-Bromo-1H-indole-7-carboxylic acid: Similar structure but with a carboxylic acid group at the 7-position instead of a hydroxymethyl group.
Uniqueness:
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
(5-bromo-1H-indol-7-yl)methanol |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-4,11-12H,5H2 |
InChI Key |
FDOAVAZXCCDZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.